molecular formula C10H11N3O B11907612 6-Amino-3-ethylquinazolin-4(3H)-one CAS No. 873850-10-3

6-Amino-3-ethylquinazolin-4(3H)-one

Cat. No.: B11907612
CAS No.: 873850-10-3
M. Wt: 189.21 g/mol
InChI Key: NVDSESSQTFBPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-ethylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone class of heterocycles, which are of significant interest in pharmaceutical and agrochemical research . The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities . Researchers value this scaffold for developing novel therapeutic agents, particularly in oncology, as several approved anticancer drugs like gefitinib and lapatinib are based on the quinazolinone structure . Derivatives of quinazolin-4(3H)-one have demonstrated potent cytotoxic effects against various human cancer cell lines, including prostate cancer (PC3), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29) . These compounds often function by inhibiting key enzymatic targets; for instance, some quinazolinone derivatives act as inhibitors of multiple tyrosine protein kinases (such as EGFR, HER2, and VEGFR2) and cyclin-dependent kinases (CDK2), which are crucial for cell proliferation and survival in cancers . The 6-amino group on the quinazolinone ring serves as a key synthetic handle, allowing researchers to functionalize the molecule and create diverse derivatives for structure-activity relationship (SAR) studies . This compound is intended for research and development applications only in laboratory settings. It is not for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate precautions, referring to the safety data sheet (SDS) before use. The specific activity, mechanism, and applications for this compound should be determined by the qualified researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873850-10-3

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

6-amino-3-ethylquinazolin-4-one

InChI

InChI=1S/C10H11N3O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2,11H2,1H3

InChI Key

NVDSESSQTFBPIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 6 Amino 3 Ethylquinazolin 4 3h One and Its Structural Analogues

General Synthetic Strategies for 4(3H)-Quinazolinones

The construction of the 4(3H)-quinazolinone scaffold can be achieved through several reliable synthetic routes, primarily involving cyclization reactions of appropriately substituted aniline (B41778) derivatives.

Cyclization Reactions from Anthranilic Acid and its Derivatives

A foundational and widely employed method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of anthranilic acids with amides. nuu.uznih.gov This reaction is typically carried out at elevated temperatures. nuu.uz Variations of this method include the use of formamide (B127407), which can serve as both a reactant and a solvent, to produce the unsubstituted quinazolinone core. nuu.uznih.gov The reaction of anthranilic acid with formamide can be conducted under conventional heating or using microwave irradiation to accelerate the process. nih.gov

Another approach involves the acylation of anthranilic acid with an appropriate acyl chloride to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized in the presence of a dehydrating agent like acetic anhydride (B1165640) to yield a benzoxazin-4-one. The benzoxazin-one is a versatile intermediate that readily reacts with primary amines or ammonia (B1221849) to furnish the desired 3-substituted or unsubstituted 4(3H)-quinazolinone, respectively. nih.govacs.org This two-step process offers great flexibility in introducing a wide variety of substituents at the 2- and 3-positions of the quinazolinone ring. For instance, using chloro-acyl chlorides in the initial acylation step can lead to the formation of fused tricyclic quinazolinone derivatives. acs.org

Furthermore, multicomponent reactions have been developed for a more streamlined synthesis. For example, a one-pot reaction of anthranilic acid, an orthoester (such as triethyl orthoformate), and an amine under microwave irradiation provides an efficient route to 3-substituted-quinazolin-4(3H)-ones. nih.gov

Approaches Utilizing 2-Aminobenzamides and Orthoesters

An alternative and efficient strategy for the synthesis of 4(3H)-quinazolinones involves the use of 2-aminobenzamides as starting materials. researchgate.net The reaction of a 2-aminobenzamide (B116534) with an orthoester, such as triethyl orthoacetate or triethyl orthopropionate, in the presence of an acid catalyst like acetic acid, leads to the formation of the corresponding 2-alkyl-4(3H)-quinazolinone. researchgate.net This method is advantageous as it often proceeds under relatively mild conditions and tolerates a range of functional groups on the benzamide (B126) ring. researchgate.net For less reactive or sterically hindered substrates, the reaction can be driven to completion using a pressure tube at elevated temperatures. researchgate.net

This approach has been successfully applied to synthesize a variety of 2-alkyl- and 2-aryl-4(3H)-quinazolinones. The choice of the orthoester directly determines the substituent at the 2-position of the quinazolinone ring.

Methods Involving Halogenation and Subsequent Functionalization

Halogenated quinazolinones are valuable intermediates for further structural modifications, often serving as precursors for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of these halogenated derivatives can be achieved by either starting with a halogenated anthranilic acid or by direct halogenation of a pre-formed quinazolinone ring. nih.gov

For example, 5-bromoanthranilic acid can be used as a starting material to synthesize 6-bromo-4(3H)-quinazolinone derivatives. nih.gov The brominated anthranilic acid can be acylated and cyclized in a similar manner to its non-halogenated counterpart to yield the corresponding 6-bromo-benzoxazinone, which is then converted to the desired 6-bromo-4(3H)-quinazolinone. nih.gov

Direct halogenation of the quinazolinone ring is also a viable strategy. For instance, treatment of a 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid can afford the corresponding 6-bromo derivative in high yield. This method provides a direct route to introduce a bromine atom at a specific position on the quinazoline (B50416) core.

Dedicated Synthetic Routes for 6-Amino-3-ethylquinazolin-4(3H)-one

While a specific, detailed reported synthesis for this compound was not found in a comprehensive literature search, a plausible and scientifically sound synthetic pathway can be constructed based on established methodologies for analogous compounds.

Detailed Description of Reported Synthetic Pathways to this compound

A likely synthetic route to this compound would commence with a substituted anthranilic acid, proceeding through a three-step sequence of nitration, N-alkylation, and subsequent reduction of the nitro group.

A plausible pathway would start from 2-amino-5-nitrobenzoic acid. This starting material can be ethylated at the amino group, followed by cyclization to form the quinazolinone ring, and finally, reduction of the nitro group. A more direct route, based on the synthesis of similar 6-nitroquinazolinones, would involve the following steps:

Nitration of a suitable precursor: A common strategy involves the nitration of a pre-formed quinazolinone ring. For instance, 3(H)-quinazolin-4-one can be nitrated using a mixture of nitric acid and sulfuric acid to yield 6-nitro-3(H)-quinazolin-4-one. nuu.uz

N-Ethylation: The resulting 6-nitro-3(H)-quinazolin-4-one can then be N-ethylated at the 3-position. This can be achieved by reacting the quinazolinone with an ethylating agent such as ethyl iodide in the presence of a base like cesium carbonate in a suitable solvent like dimethylformamide (DMF). This would yield 6-nitro-3-ethylquinazolin-4(3H)-one.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group at the 6-position to an amino group. This transformation is commonly accomplished using reducing agents such as tin(II) chloride (SnCl₂) in a suitable solvent, or through catalytic hydrogenation, to afford the target compound, this compound. nuu.uz

The following table outlines the proposed reaction sequence and conditions based on analogous transformations reported in the literature.

StepReactant(s)Reagents and ConditionsProductReference(s)
13(H)-Quinazolin-4-oneHNO₃, H₂SO₄6-Nitro-3(H)-quinazolin-4-one nuu.uz
26-Nitro-3(H)-quinazolin-4-oneEthyl iodide, Cs₂CO₃, DMF6-Nitro-3-ethylquinazolin-4(3H)-one-
36-Nitro-3-ethylquinazolin-4(3H)-oneSnCl₂, solvent (e.g., EtOH) or Catalytic Hydrogenation (e.g., H₂/Pd-C)This compound nuu.uz

Synthesis of Halogenated Derivatives, e.g., 6-Amino-5-bromo-3-ethylquinazolin-4(3H)-one

The synthesis of 6-amino-5-bromo-3-ethylquinazolin-4(3H)-one can be envisioned through two primary strategies: either by starting with a pre-brominated precursor or by direct bromination of the this compound core.

A plausible route would involve the direct bromination of this compound. The amino group at the 6-position is an activating group, which would direct the electrophilic substitution of bromine to the ortho position, which is the 5-position.

Bromination: The reaction would involve treating this compound with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or dichloromethane. The reaction conditions would need to be carefully controlled to achieve selective mono-bromination at the 5-position.

The following table summarizes the proposed synthesis of the halogenated derivative.

StepReactant(s)Reagents and ConditionsProductReference(s)
1This compoundN-Bromosuccinimide (NBS) or Br₂, solvent (e.g., Acetic Acid)6-Amino-5-bromo-3-ethylquinazolin-4(3H)-one

Alternatively, the synthesis could start from a brominated anthranilic acid derivative, although this would likely be a more complex and lengthier process.

Modern Synthetic Techniques Applied to Quinazolinone Synthesis

The synthesis of quinazolinone derivatives, including this compound, has been significantly advanced by the adoption of modern, greener chemical techniques. These methods aim to improve reaction efficiency, reduce environmental impact, and enhance the diversity of accessible molecular structures. Key among these are microwave-assisted synthesis, the use of deep eutectic solvents, and molecular hybridization strategies.

Microwave-Assisted Synthesis of Quinazolinone Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the preparation of quinazolinone derivatives. researchgate.netnih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid reaction rates, higher yields, and often cleaner product profiles. researchgate.netscholarsresearchlibrary.com The application of microwave-assisted synthesis is particularly beneficial in reducing reaction times from hours to mere minutes. researchgate.net

A notable green chemistry approach involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation. rsc.orgsci-hub.se This method is lauded for its efficiency and the use of an environmentally benign solvent. rsc.orgsci-hub.se Researchers have successfully synthesized a variety of 2,3-disubstituted quinazolin-4(3H)-one derivatives using this approach, highlighting its versatility. researchgate.net The process often involves a one-pot tandem ring-opening and subsequent iodine-catalyzed oxidative cyclization of isatoic anhydride with aldehydes, which can also be effectively carried out in water. researchgate.net

The benefits of microwave-assisted synthesis extend to various reaction types for quinazolinone formation. For instance, the condensation reaction of anthranilic acid or its esters with anhydrides and amines is significantly accelerated under microwave conditions. scholarsresearchlibrary.com This method has proven to be a facile and efficient route for producing 3-substituted-2-alkyl-quinazolin-4-ones with good yields. scholarsresearchlibrary.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Quinazolinone Derivatives

ParameterConventional HeatingMicrowave-Assisted SynthesisReference(s)
Reaction Time 3–6 hours10–20 minutes researchgate.net
Yield 48–89%66–97% researchgate.net
Energy Source ThermalMicrowave Irradiation nih.gov
Advantages Established methodRapid, efficient, higher yields, greener researchgate.netscholarsresearchlibrary.comrsc.org

Application of Deep Eutectic Solvents in Quinazolinone Synthesis

Deep eutectic solvents (DESs) represent a new class of green solvents that are gaining considerable attention in organic synthesis. nih.govresearchgate.net These solvents are typically formed from a mixture of a hydrogen bond acceptor, such as choline (B1196258) chloride, and a hydrogen bond donor, like urea (B33335) or tartaric acid. nih.govtandfonline.com DESs offer several advantages, including low cost, biodegradability, low toxicity, and high solvation capacity for a wide range of organic compounds. nih.gov

The use of DESs as a reaction medium for quinazolinone synthesis aligns with the principles of green chemistry. rsc.orgtandfonline.com For example, a mild and environmentally friendly protocol has been developed for the synthesis of substituted quinazolinones and dihydroquinazolinones through a DES-mediated cyclization with various aldehydes. researchgate.netrsc.org This approach has been successfully applied to the synthesis of natural products and drugs containing the quinazolinone scaffold. researchgate.netrsc.org

In one specific application, a choline chloride:urea deep eutectic solvent was utilized for the two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.comtandfonline.com This involved the initial synthesis of a benzoxazinone (B8607429) intermediate, which was then reacted with amines in the DES to yield the desired products. tandfonline.comtandfonline.com The recyclable nature of the DES makes this an attractive and sustainable synthetic route. nih.gov Sonochemical methods, which utilize ultrasonic irradiation, can be combined with DESs to further enhance reaction efficiency, leading to good-to-excellent yields in a shorter time frame. nih.gov

Table 2: Examples of Deep Eutectic Solvents Used in Quinazolinone Synthesis

Hydrogen Bond AcceptorHydrogen Bond DonorApplicationReference(s)
Choline ChlorideUreaSynthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.comtandfonline.com
Choline ChlorideL-(+)-Tartaric AcidSynthesis of bis-quinazolinones nih.gov
Not SpecifiedL-(+)-Tartaric Acid and N,N'-dimethylurea (DMU)Synthesis of spirodihydroquinazolinones researchgate.net

Molecular Hybridization as a Synthetic Strategy for Enhanced Activity

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacologically active moieties to create a single hybrid molecule. nih.gov This approach aims to develop new ligands with improved or novel biological activities. nih.gov The quinazolinone scaffold is a popular component in molecular hybridization due to its diverse pharmacological properties. nih.govrsc.org

This strategy has been employed to synthesize a wide range of quinazolinone-based hybrids. For instance, quinazolinone has been combined with other heterocyclic systems like thiazole, triazole, benzofuran, and imidazole. nih.gov A specific example includes the synthesis of quinazolinone- and indolin-2-one-based hybrids by linking 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage. rsc.orgnih.gov

The design of these hybrid molecules often considers the structural features of known bioactive compounds. By combining the quinazolinone core with other pharmacophores, researchers aim to create synergistic effects or target multiple biological pathways. For example, hybrids of quinazolinone and benzimidazole (B57391) have been designed as potential dihydrofolate reductase (DHFR) inhibitors. rsc.org Similarly, quinazolinone-thiazole hybrids have been developed with anticancer activity in mind. rsc.org The linkage between the different molecular fragments is a critical aspect of the design, with various linkers such as thioacetamido groups being utilized. rsc.org

Table 3: Examples of Quinazolinone-Based Molecular Hybrids

Quinazolinone MoietyHybridized MoietyLinkage TypePotential ApplicationReference(s)
2-Methylquinazolin-4(3H)-oneIndolin-2-oneImineAnticancer rsc.orgnih.gov
QuinazolinoneBenzimidazoleNot SpecifiedDHFR Inhibitors rsc.org
QuinazolinoneThiazoleNot SpecifiedAnticancer rsc.org
QuinazolinoneTriazole2-ThioacetamidoAnticancer rsc.org
QuinazolinoneIsoxazolineNot SpecifiedNot Specified mdpi.com
QuinazolinoneAzoleNot SpecifiedAnticancer sums.ac.ir

Spectroscopic and Chromatographic Characterization Techniques for Structural Confirmation

The structural elucidation of synthesized quinazolinone derivatives, including this compound, relies on a combination of spectroscopic and chromatographic techniques. tandfonline.comtandfonline.comnih.govnih.govmdpi.comscispace.comresearchgate.netmdpi.com These methods provide crucial information about the molecular structure, purity, and composition of the compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. mdpi.comscispace.commdpi.com ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. scispace.com For instance, the chemical shifts and splitting patterns of aromatic protons can confirm the substitution pattern on the quinazolinone ring. scispace.com ¹³C NMR, including techniques like DEPT-135, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary). scispace.comnih.gov Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, aiding in the complete assignment of the structure. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. mdpi.comscispace.commdpi.com Characteristic absorption bands can confirm the presence of a carbonyl group (C=O) in the quinazolinone ring, as well as N-H and C-H bonds. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition and confirmation of the molecular formula. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and can be a useful characterization tool. scispace.com

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. scispace.com

Column Chromatography: This technique is widely used for the purification of the synthesized compounds. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of the desired product. tandfonline.com

The combination of these analytical methods provides a comprehensive characterization of the synthesized quinazolinone derivatives, ensuring their structural integrity and purity. mdpi.comscispace.com

Structure Activity Relationship Sar Studies of 6 Amino 3 Ethylquinazolin 4 3h One Analogues

Fundamental Principles of SAR in Quinazolinone Drug Design

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. SAR studies have established that the quinazolinone nucleus serves as a versatile scaffold whose therapeutic potential can be finely tuned through molecular modifications. researchgate.net Key pharmacophoric sites, including positions 2, 3, 4, and the aromatic A-ring (positions 5, 6, 7, and 8), have been identified as critical for modulating biological activity. nih.govresearchgate.net

Positional and Substituent Effects on Biological Activity

The specific placement and chemical nature of functional groups on the 6-amino-3-ethylquinazolin-4(3H)-one core are determinant factors of its biological efficacy and mechanism of action.

The N-3 position of the quinazolinone ring is a primary site for structural variation, and modifications here significantly impact biological activity. The nature of the substituent, ranging from small alkyl groups to bulkier aromatic moieties, can drastically alter the compound's potency.

Alkyl vs. Benzyl (B1604629) Groups: In the development of antitumor agents, introducing a benzyl group at the N-3 position has been shown to enhance activity compared to smaller alkyl groups. acs.org Conversely, for certain antibacterial quinazolinones, substitutions on a phenyl ring attached at N-3 revealed that meta and ortho positions were well-tolerated, while para substitution was detrimental to activity. acs.org This suggests that the N-3 substituent interacts with a specific pocket in the target protein, where steric bulk and orientation are critical. Shortening the length of an alkyl chain at this position has also been found to significantly increase activity in some instances. acs.org

Aromatic and Heterocyclic Moieties: The introduction of substituted aromatic rings or various heterocyclic systems at the N-3 position is a common strategy to enhance biological effects. nih.govnih.gov For example, studies on anti-inflammatory quinazolinones showed that derivatives with a p-chlorophenyl group at N-3 had improved activity over those with an unsubstituted phenyl ring. nih.gov The electronic properties and potential for additional interactions (like pi-stacking or hydrogen bonds) of these moieties are key to their modulatory effects.

N-3 SubstituentParent Compound ContextObserved Effect on Biological ActivityReference(s)
Benzyl 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-oneEnhanced antitumor activity compared to methyl. acs.org
Shortened Alkyl Chain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeSignificant increase in antiproliferative activity. acs.org
p-Chlorophenyl 2-Methyl-quinazolin-4-oneBetter anti-inflammatory activity than phenyl group. nih.gov
meta-Substituted Phenyl 4(3H)-Quinazolinone antibacterialMaintained antibacterial activity. acs.org
para-Substituted Phenyl 4(3H)-Quinazolinone antibacterialGenerally not tolerated; loss of activity. acs.org

The C-6 position is a key pharmacophoric site for enhancing the biological activities of quinazolinone derivatives. researchgate.net The amino group at this position in the parent compound serves as a versatile handle for introducing a wide array of substituents, thereby modulating the molecule's properties.

Halogenation: The introduction of halogen atoms, particularly at positions C-6 and C-8, has been reported to improve the antimicrobial activities of quinazolinone derivatives. nih.gov For example, the presence of a 7-chloro substituent was found to be important for the activity of certain non-covalent inhibitors. unipa.it

Other Substituents: The placement of various other groups on the aromatic ring has been explored. For antibacterial quinazolinones, introducing halogens within this ring was generally tolerated. acs.org However, the specific position and nature of the substituent matter greatly. The electronic influence of these groups can affect the reactivity and binding affinity of the entire quinazolinone system.

Aromatic Ring PositionSubstituentObserved Effect on Biological ActivityReference(s)
C-6 / C-8 HalogenImproved antimicrobial activity. nih.gov
C-7 ChloroImportant for certain inhibitory activities. unipa.it
Aromatic Ring Halogens (general)Tolerated in antibacterial derivatives. acs.org
C-6 FluorideExplored for improved antitumor agent pharmacokinetics. nih.gov

The incorporation of diverse chemical moieties—alkyl, aromatic, and heterocyclic—at various positions of the this compound scaffold is a fundamental strategy for modulating its biological profile.

Alkyl Groups: The size and branching of alkyl chains can influence lipophilicity and steric interactions. As seen at the N-3 position, even subtle changes like shortening a carbon chain can lead to significant gains in activity. acs.org

Aromatic Rings: Substituted aromatic rings are frequently introduced, often at the N-3 position, to engage in hydrophobic and pi-stacking interactions with target proteins. The pattern of substitution on these rings (e.g., chloro, methoxy (B1213986) groups) can fine-tune electronic properties and potency. nih.govnih.gov

Heterocyclic Moieties: Attaching heterocyclic rings is a widely used and effective strategy. nih.govnih.gov These rings can introduce additional hydrogen bond donors or acceptors, alter solubility, and provide new vectors for target interaction. For example, linking amino acids, thiazole, or benzothiazole (B30560) moieties to the quinazolinone core has yielded compounds with potent antimicrobial, antitumor, and anti-inflammatory activities. acs.orgnih.goveurjchem.com The choice of the heterocyclic system is critical; replacing one with a similar but distinct ring can lead to a dramatic loss or switch in activity. acs.org

Bioisosteric Replacement Strategies in this compound Derivatives

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. nih.govpreprints.org This strategy is employed to improve potency, alter selectivity, enhance pharmacokinetic properties, or reduce toxicity. In the context of quinazolinone derivatives, bioisosteric replacement has been used to probe SAR and develop novel analogues. nih.govpreprints.org

A notable example involves the replacement of a carbon atom with a sulfur atom. nih.gov This modification significantly changes molecular properties such as size, electron density, lipophilicity, and hydrogen bonding capacity. nih.govpreprints.org In one study, such a replacement within a side chain attached to a condensed quinazoline (B50416) system resulted in a significant shift in anti-inflammatory activity and affinity towards the COX-1 enzyme. nih.gov Another key example is the substitution of a benzimidazole (B57391) ring system at the C-6 position with a benzothiazole ring. This bioisosteric switch led to a pronounced change in the antitumor activity profile of the resulting quinazolinone derivatives, highlighting how subtle electronic and structural changes can alter the mode of interaction with a biological target. acs.org These examples underscore the utility of bioisosteric replacement in navigating the chemical space around the this compound scaffold to discover improved therapeutic agents.

Conformational Analysis and its Correlation with Pharmacological Profiles

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is a critical component of SAR studies. The specific conformation adopted by a drug molecule determines its ability to bind to its biological target, thereby influencing its pharmacological effect. For analogues of this compound, the spatial orientation of substituents on the quinazolinone ring system dictates the interaction with receptor binding sites.

Research on various quinazolin-4(3H)-one analogues has revealed that the planarity of the quinazolinone ring system is a key feature for many of their biological activities. For instance, the crystal structure analysis of 3-amino-2-ethylquinazolin-4(3H)-one, a compound structurally related to the title compound, shows that the molecule is largely planar. In the solid state, these molecules can form stacked arrangements through π–π interactions, with a centroid-to-centroid distance of 3.6664 (8) Å. This planarity is often essential for effective intercalation into DNA or fitting into the active site of enzymes.

Docking studies on a series of 2,3‐disubstituted quinazolin‐4(3H)‐one derivatives have indicated that the quinazolinone ring can serve as a suitable scaffold for developing novel inhibitors of various enzymes. The nature and position of substituents on this scaffold have a significant impact on the binding affinity. For example, in the context of soluble epoxide hydrolase (sEH) inhibition, the amide group in certain quinazolinone derivatives acts as a primary pharmacophore, forming crucial hydrogen bonds with amino acid residues like Asp335, Tyr383, and Tyr466 in the enzyme's active site. The quinazolinone ring itself typically occupies a hydrophobic pocket within the binding site.

Furthermore, 3D-QSAR studies on quinazoline-4(3H)-one analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors have highlighted the importance of ligand alignment for predictive modeling. In these studies, compounds are aligned based on the common quinazolin-4-one scaffold to determine the spatial arrangement of various substituents that leads to enhanced inhibitory activity. The resulting models can then be used to predict the activity of novel compounds and guide their design.

The table below summarizes the influence of different substituents on the pharmacological activity of various quinazolinone analogues, based on findings from several research studies. While not exclusively focused on this compound, these findings provide valuable insights into the SAR of this class of compounds.

Compound Series Substituent/Modification Observed Effect on Pharmacological Profile Reference
2,3-disubstituted quinazolin-4(3H)-onesAmide moiety at position 2Acts as a primary pharmacophore, forming key hydrogen bonds with the target enzyme. bohrium.com
Quinazolin-4(3H)-one analoguesQuinazolinone ringServes as a scaffold that fits into a hydrophobic pocket of the binding site. ijpscr.info
3-amino-2-ethylquinazolin-4(3H)-onePlanar quinazolinone coreFacilitates π–π stacking interactions. nih.gov
Quinazoline-4(3H)-one analogues for EGFR inhibitionAlignment on the quinazolin-4-one scaffoldCrucial for developing predictive 3D-QSAR models to design more potent inhibitors. nih.gov
6-methylquinazolin-4(3H)-one derivatives2- and 8-disubstitutionModulates binding affinity to bromodomain-containing protein 9 (BRD9). cnr.it

Molecular Mechanisms and Target Recognition of 6 Amino 3 Ethylquinazolin 4 3h One and Its Derivatives

Elucidation of Specific Molecular Targets

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The following sections explore the key molecular interactions of its derivatives.

Enzyme Inhibition Mechanisms, including Kinases and Cholinesterases

Derivatives of quinazolin-4(3H)-one have demonstrated significant inhibitory activity against several enzyme families, most notably kinases, which are crucial regulators of cell signaling. For instance, certain derivatives have been identified as potent inhibitors of Aurora Kinase A, a key protein in cell cycle regulation, and its overexpression is linked to various cancers. nih.govresearchgate.net The inhibition of Aurora Kinase A by these compounds can lead to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net

Furthermore, various quinazolin-4(3H)-one derivatives have shown inhibitory effects against multiple tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). google.commdpi.com The inhibition of these kinases disrupts signaling pathways that are critical for cancer cell proliferation and survival. Some derivatives act as ATP-competitive inhibitors, binding to the kinase domain and preventing the binding of ATP, which is necessary for their enzymatic activity. google.commdpi.com

In the realm of neurodegenerative diseases, some quinazolinone analogs have been investigated as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. The inhibition of these enzymes can help to improve cognitive function.

Beyond cancer and neurodegeneration, other quinazolinone derivatives have been found to inhibit enzymes such as DNA gyrase, a topoisomerase essential for bacterial DNA replication, highlighting their potential as antimicrobial agents. nih.gov Additionally, dual inhibitors targeting both Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), as well as inhibitors of Histone Deacetylase 6 (HDAC6) and Phosphoinositide 3-kinase (PI3K), have been developed from the quinazolin-4(3H)-one scaffold.

Table 1: Enzyme Inhibition by Quinazolin-4(3H)-one Derivatives

Derivative ClassTarget Enzyme(s)Biological Implication
General Quinazolin-4(3H)-onesAurora Kinase AAnticancer
EGFR, HER2, CDK2, VEGFR2Anticancer
DNA GyraseAntimicrobial
Dual-target inhibitorsPARP1 and BRD4Anticancer (Breast Cancer)
Hydroxamic acid derivativesHDAC6Anticancer
Pyridin-3-yl derivativesPI3KAnticancer

Receptor Modulation and Downstream Signal Transduction Pathways

Information regarding the direct modulation of receptors by 6-Amino-3-ethylquinazolin-4(3H)-one is scarce. However, studies on related quinazoline (B50416) derivatives have shown interactions with various receptors. For example, some analogs have been developed as antagonists for adenosine (B11128) receptors, which are implicated in a range of physiological processes. The PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation, has been shown to be inhibited by certain 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives, leading to the induction of apoptosis in cancer cells.

Direct Binding to Biological Macromolecules (e.g., Penicillin-Binding Proteins, Topoisomerase I, EGFR, AKT1, BRD9)

The biological activity of quinazolin-4(3H)-one derivatives often stems from their ability to directly bind to essential macromolecules. As mentioned, derivatives have been shown to bind to the ATP-binding site of kinases like EGFR. google.commdpi.com The dual-targeting of PARP1 and BRD4 by specific quinazolinone derivatives underscores their capacity for precise molecular recognition. The interaction with BRD4, an epigenetic reader, suggests a role in the regulation of gene expression.

Cellular and Subcellular Modulatory Effects

The molecular interactions of quinazolin-4(3H)-one derivatives translate into significant effects at the cellular level, particularly in the contexts of cancer and infectious diseases.

Antiproliferative Effects and Induction of Apoptosis in Cancer Cells

A hallmark of many quinazolin-4(3H)-one derivatives is their potent antiproliferative activity against a wide range of cancer cell lines. nih.govresearchgate.net This effect is often mediated by the induction of cell cycle arrest, typically at the G1 or G2/M phase, which prevents cancer cells from dividing. Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death, through various mechanisms, including the activation of caspase-dependent pathways. For instance, a derivative known as BIQO-19 has been shown to induce G2/M phase arrest and subsequent apoptosis in non-small cell lung cancer cells. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Observed Effect
6-(pyridin-3-yl) quinazolin-4(3H)-one (Compound 7i)HCC827 (NSCLC)1.12G2/M phase arrest, Apoptosis
6-(pyridin-3-yl) quinazolin-4(3H)-one (Compound 7m)HCC827 (NSCLC)1.20Proliferation inhibition
Quinazolin-4(3H)-one hydroxamic acid (Compound 5c)MCF-7 (Breast)13.7G2 phase arrest, Apoptosis

Effects on Bacterial Growth and Membrane Permeability in Antimicrobial Contexts

The antimicrobial potential of the quinazolin-4(3H)-one scaffold has been demonstrated through the synthesis of various derivatives with activity against both Gram-positive and Gram-negative bacteria. One of the proposed mechanisms of action is the inhibition of DNA gyrase, which is vital for bacterial survival. nih.gov While specific data on the effect of This compound on bacterial membrane permeability is not available, this is a common mechanism for antimicrobial agents and warrants investigation for this class of compounds. A study on 6-substituted 3(H)-quinazolin-4-ones, which are structurally similar, showed that a 6-nitro derivative possessed notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.

Table 3: Antimicrobial Activity of 6-Substituted 3(H)-Quinazolin-4-ones

CompoundBacterial StrainInhibition Zone (mm)
6-nitro-3(H)-quinazolin-4-oneBacillus subtilis15.04 ± 0.10
Staphylococcus aureus12.08 ± 0.12
Escherichia coli10.08 ± 0.12
6-amino-3(H)-quinazolin-4-oneAll tested strainsNo activity
N-(4-Oxo-3(H)-quinazolin-6-yl)acetamideAll tested strainsNo activity
N-(4-oxo-3(H)-quinazolin-6-yl)-propionamideAll tested strainsNo activity

Modulation of Inflammatory Response Pathways

The anti-inflammatory properties of quinazolinone derivatives are a significant area of research, with studies pointing towards their ability to modulate key inflammatory pathways. The core structure of this compound, particularly the ethyl group at the N-3 position, is suggested to play a role in these activities. Research into related compounds has shown that the nature of the substituent at this position is crucial for the modulation of inflammatory gene expression. nih.gov

Derivatives of quinazolinone have been found to suppress the expression of several crucial inflammatory mediators. This includes key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.govnih.gov The primary mechanism for this suppression is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response.

Studies on a range of quinazolinone derivatives have demonstrated a clear structure-activity relationship. For instance, compounds with an aliphatic chain at the N-3 position, such as the ethyl group in this compound, have shown promising results in inhibiting the mRNA expression of COX-2, iNOS, and IL-1β. nih.gov It has been observed that the length of this aliphatic chain can influence the inhibitory activity, with excessively long chains potentially causing steric hindrance. nih.gov

Furthermore, certain quinazoline derivatives have been investigated for their direct inhibitory effects on pro-inflammatory cytokines. For example, the derivative SH-340 has been shown to inhibit the IL-4/IL-13-STAT6 signaling pathway, which is pivotal in the pathogenesis of inflammatory skin conditions like atopic dermatitis. nih.gov This highlights the potential for these compounds to target specific cytokine-mediated pathways.

The following table summarizes the inhibitory effects of various quinazolinone derivatives on the expression of inflammatory genes in LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Inflammatory Gene Expression by Quinazolinone Derivatives

Compound Substituent at R¹ Substituent at R² Substituent at R³ COX-2 mRNA Expression (%) iNOS mRNA Expression (%) IL-1β mRNA Expression (%) TNF-α mRNA Expression (%)
9 H H H 100.0 100.0 100.0 100.0
14 H H Ethyl 2.0 5.0 10.0 80.0
15 H H Propyl 1.0 3.0 5.0 70.0
16 H H Butyl 0.5 2.0 3.1 65.0

Data is illustrative and based on findings from related quinazolinone structures. nih.gov

Mechanistic Insights into Broad-Spectrum Biological Activities

Beyond their anti-inflammatory effects, this compound and its derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The mechanisms underlying these effects are diverse and target fundamental cellular processes.

A prominent mechanism contributing to the anticancer potential of quinazolinone derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This pathway is frequently hyperactive in various cancers and plays a central role in cell survival, proliferation, and growth. youtube.comyoutube.com Specific quinazoline derivatives have been designed as potent PI3K inhibitors, with some demonstrating high selectivity for particular PI3K isoforms such as PI3Kα and PI3Kδ. nih.govnih.gov The inhibition of the PI3K/Akt pathway by these compounds can trigger cell cycle arrest and induce apoptosis in cancer cells. nih.gov

Another critical target for the anticancer activity of this class of compounds is the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs for cancer therapy based on this structure. nih.gov These derivatives typically act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that leads to cell proliferation. nih.gov

The broad-spectrum activity also extends to antimicrobial effects. While the precise mechanisms are varied, they often involve the disruption of microbial cellular integrity or the inhibition of essential enzymes. The structural features of the quinazolinone core allow for modifications that can be tailored to target specific microbial pathways.

The table below presents the inhibitory activities of selected quinazoline derivatives against different PI3K isoforms, showcasing their potential as targeted anticancer agents.

Table 2: Inhibitory Activity of Quinazoline Derivatives against PI3K Isoforms

Compound PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) PI3Kδ IC₅₀ (nM) PI3Kγ IC₅₀ (nM)
Compound 6b 13.6 >1000 >1000 >1000
Compound 15c - - 27.5 -

Data is illustrative and based on findings from related quinazoline structures. nih.govnih.gov

Computational and in Silico Approaches in the Research of 6 Amino 3 Ethylquinazolin 4 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 6-Amino-3-ethylquinazolin-4(3H)-one, docking simulations can elucidate its potential binding to various biological targets, offering insights into its mechanism of action.

Prediction of Binding Modes and Affinities

Molecular docking simulations predict how this compound might fit into the binding site of a protein target. The process involves sampling a wide range of conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. The resulting binding affinity, often expressed in kcal/mol, provides an estimate of the ligand's potency. For instance, in studies of other quinazolinone derivatives, docking has been successfully used to predict their binding affinities to targets like epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase-1 (PARP-1) rsc.orgnih.govresearchgate.net. For this compound, similar studies would be crucial in identifying its most likely biological targets and in prioritizing it for further experimental testing.

A hypothetical docking study of this compound against a kinase target, based on data from analogous compounds, might yield results as shown in the table below.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Kinase A-8.50.5
Kinase B-7.25.2
Kinase C-6.125.8

Identification of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Based on the structure of this compound, the following key interactions could be anticipated:

Interaction TypePotential Interacting Residues
Hydrogen BondingAsp, Glu, Asn, Gln, Ser, Thr
Hydrophobic ContactsAla, Val, Leu, Ile, Met, Phe
π-π StackingPhe, Tyr, Trp

Pharmacophore Modeling and Virtual Screening for Novel Lead Discovery

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for a target of interest can be used to rapidly screen large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model could be developed based on its structure and known active analogs. This model would typically include features like hydrogen bond donors (from the amino group), hydrogen bond acceptors (from the carbonyl oxygen), and aromatic regions. This model could then be used to virtually screen for other compounds with a similar pharmacophoric pattern, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activities. Studies on other quinazolinone derivatives have successfully used this approach to identify new inhibitors for targets like PLK-1 and PI3Kδ researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity, for example, as enzyme inhibitors. This would involve synthesizing a set of analogs with variations at different positions of the quinazolinone scaffold and measuring their biological activity. Then, various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models have been developed for other quinazolinone series to predict their anticancer and antimicrobial activities nih.govresearchgate.netrsc.org.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = 0.5 * AlogP - 0.2 * (Molecular Weight/100) + 1.5 * (Number of H-bond donors) + 4.0

This equation would suggest that increasing lipophilicity (AlogP) and the number of hydrogen bond donors would increase the inhibitory activity, while increasing the molecular weight would decrease it.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study the stability of its complex with a target protein, providing insights that are not available from static docking poses.

By simulating the movement of every atom in the system, MD can reveal how the ligand and protein adapt to each other upon binding, the flexibility of the ligand in the binding site, and the key interactions that are maintained over time. A crystal structure of a close analog, 3-amino-2-ethylquinazolin-4(3H)-one, shows that the molecule is planar. nih.gov MD simulations could explore the conformational flexibility of the ethyl group and the amino substituent in a dynamic environment. Such simulations have been instrumental in understanding the binding stability of other quinazolinone inhibitors. nih.govresearchgate.net

In Silico Screening and Design Pipelines for Quinazolinone-Based Compounds

The computational techniques described above are often integrated into a comprehensive in silico screening and design pipeline to accelerate the discovery of new drug candidates. Such a pipeline for quinazolinone-based compounds, including those derived from this compound, would typically involve the following steps:

Target Identification and Validation: Identifying a biological target relevant to a disease of interest.

Pharmacophore Modeling and Virtual Screening: Using a pharmacophore model to screen large compound libraries for potential hits.

Molecular Docking: Docking the hits from virtual screening into the target's binding site to predict binding modes and affinities.

QSAR Model Development: Building a QSAR model to predict the activity of a series of analogs.

Lead Optimization: Using the insights from docking and QSAR to design and prioritize new derivatives with improved potency and selectivity.

Molecular Dynamics Simulations: Assessing the stability of the most promising ligand-protein complexes.

This integrated in silico approach allows for the rational design of novel quinazolinone-based compounds with desired therapeutic properties, significantly reducing the time and cost associated with traditional drug discovery methods. researchgate.net

Research Areas and Biological Activities Investigated for 6 Amino 3 Ethylquinazolin 4 3h One Derivatives

Anticancer Research

The quest for novel and effective anticancer agents has led to the exploration of various quinazolinone derivatives. These compounds have shown promise in inhibiting the growth of cancer cells through different mechanisms.

Evaluation of Antiproliferative Activity against Various Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of 6-Amino-3-ethylquinazolin-4(3H)-one derivatives against a range of human cancer cell lines. The efficacy of these compounds is often evaluated by determining their IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

For instance, certain novel quinazoline (B50416) derivatives have been tested against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), LoVo (colon cancer), and HepG2 (liver cancer). nih.gov One particular compound, 4d, exhibited significant antiproliferative activity with IC₅₀ values of 2.5 µM against MCF-7, 5.6 µM against A549, 6.87 µM against LoVo, and 9 µM against HepG2 cells. nih.gov Another derivative, compound 4f, also showed promising results with IC₅₀ values of 5 µM, 9.76 µM, 10.14 µM, and 11.7 µM against MCF-7, LoVo, A549, and HepG2 cells, respectively. nih.gov

Similarly, a series of 2,4(1H, 3H)-quinazolinedione derivatives were synthesized and evaluated for their in vitro cytotoxicity. researchgate.net One of these compounds, 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione, demonstrated high activity against HUH-7, MCF-7, and HCT-116 cell lines with IC₅₀ values of 2.5, 6.8, and 4.9 μM, respectively. researchgate.net

Furthermore, novel triazoloquinazolin-5(3H)-one analogues have been synthesized and evaluated for their antitumor activity against various cancer cell lines, including MGC-803, MCF-7, PC-9, A549, and H1975, with many showing low micromolar cytotoxicity. researchgate.net

Antiproliferative Activity of Selected Quinazolinone Derivatives

Compound Cell Line IC₅₀ (µM)
4d nih.gov MCF-7 2.5
A549 5.6
LoVo 6.87
HepG2 9
4f nih.gov MCF-7 5
LoVo 9.76
A549 10.14
HepG2 11.7
3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione researchgate.net HUH-7 2.5
MCF-7 6.8
HCT-116 4.9
BIQO-19 nih.gov H1975 Not specified

Investigations into Specific Targets and Pathways in Oncogenesis

Research has delved into the molecular mechanisms by which these quinazolinone derivatives exert their anticancer effects. A key area of investigation is their ability to target specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.

One important target is the family of Aurora kinases, which are involved in cell cycle regulation. nih.gov A novel quinazolin-4(3H)-one derivative, BIQO-19, was designed to inhibit Aurora kinase A (AKA) and showed improved solubility and antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). nih.gov BIQO-19 was found to induce G2/M phase cell cycle arrest and subsequent apoptosis in H1975 NSCLC cells by inhibiting AKA. nih.gov

Furthermore, some quinazolin-4(3H)-one derivatives have been shown to inhibit other tyrosine kinases like EGFR, HER2, and VEGFR2. nih.gov For example, compounds 2i and 3i from a synthesized series demonstrated potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov Molecular docking studies suggested that these compounds can act as either ATP-competitive or non-competitive inhibitors of these kinases. nih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer, is another target for quinazolinone derivatives. nih.gov

Antimicrobial Research

In addition to their anticancer properties, derivatives of this compound have been extensively studied for their potential to combat microbial infections.

Antibacterial Activity

These compounds have demonstrated activity against a variety of bacterial species, including both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus and Streptococcus pneumoniae : New derivatives of quinazolin-4(3H)-one have been screened for their antimicrobial activity against these common pathogens. eco-vector.compharmpharm.ru The research aims to identify lead compounds that can be further developed into effective antibacterial agents, especially in light of increasing antibiotic resistance. eco-vector.compharmpharm.ru Some quinazolinone derivatives have shown a pronounced antimicrobial effect against these bacteria, with the activity being dependent on the nature and number of substituents on the quinazolinone nucleus. eco-vector.com

Mycobacterium tuberculosis : The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. nih.gov Several quinazolinone-containing structures have shown in vitro activity against M. tuberculosis H37Rv. nih.gov Researchers are exploring novel quinazolinone-based compounds and their potential to interact with mycobacterial targets like penicillin-binding proteins. nih.gov

Antifungal Activity

The antifungal potential of quinazolinone derivatives has also been a significant area of research.

Candida albicans : This opportunistic yeast is a common cause of fungal infections in humans. Some new quinazolin-4(3H)-one derivatives have shown moderate activity against C. albicans. researchgate.net The combination of certain compounds with existing antifungal drugs like fluconazole (B54011) has also been investigated to combat drug-resistant strains of C. albicans. nih.gov

Fusarium graminearum and Botrytis cinerea : These are plant pathogenic fungi that can cause significant economic losses in agriculture. A series of quinazolin-4-(3H)-one derivatives were screened for their in vitro antifungal activity against tree plant fungi, including Fusarium oxysporum. researchgate.net The results indicated that some of the synthesized compounds displayed good antifungal activity. researchgate.net Additionally, derivatives of eugenol, a related compound, have been evaluated for their activity against Botrytis cinerea. nih.gov

Antiviral Activity

Recent studies have highlighted the potential of quinazolinone compounds as antiviral agents.

Zika Virus (ZIKV) and Dengue Virus (DENV) : Phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of ZIKV replication. nih.govnih.gov Further synthesis and testing of analogs have revealed compounds with potent and broad activity against both ZIKV and DENV, with EC₅₀ values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.govnih.gov

Strategies to Address Antibiotic Resistance Mechanisms

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Researchers are actively exploring novel chemical scaffolds that can circumvent or overcome resistance mechanisms. Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds in this endeavor.

One key strategy involves the inhibition of essential bacterial enzymes that are not targeted by current antibiotics. For instance, some quinazolinone derivatives have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication. By targeting this enzyme, these compounds can disrupt bacterial cell division and proliferation.

Another approach focuses on overcoming established resistance mechanisms. Certain quinazolinone derivatives have shown the ability to work in synergy with existing antibiotics, such as piperacillin (B28561) and tazobactam, to inhibit penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential role for these compounds as adjuvants that can restore the efficacy of older antibiotics. Furthermore, some derivatives are thought to interfere with bacterial efflux pumps, which are membrane proteins that actively expel antibiotics from the bacterial cell, thereby increasing the intracellular concentration of co-administered drugs.

Anti-inflammatory Research

Inflammation is a key pathological feature of numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of pharmaceutical research. Quinazolin-4(3H)-one derivatives have demonstrated significant potential as anti-inflammatory agents. google.com

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

A variety of 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory properties. For example, compounds QB2 and QF8 from one study demonstrated significant anti-inflammatory effects in in-vitro and in-vivo models. Another study identified a derivative, MR2938, which not only inhibited acetylcholinesterase but also suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 by blocking the MAPK/JNK and NF-κB signaling pathways.

The substitution pattern on the quinazolinone ring plays a crucial role in determining the anti-inflammatory potency. For instance, the presence of specific substituents at the 2 and 3 positions has been shown to be critical for activity.

Agrochemical Applications

The quinazolin-4(3H)-one scaffold is also a valuable platform for the development of new agrochemicals, including herbicides, fungicides, and insecticides. google.com

Herbicidal Activity

Quinazolinone derivatives have been investigated as potential herbicides. One approach involves designing these compounds to inhibit crucial plant enzymes. For example, derivatives have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) and tocopherol biosynthesis, leading to bleaching and death of the target weeds. Compounds 11d and 11h from a study on triketone-containing quinazoline-2,4-dione derivatives showed potent and broad-spectrum post-emergent herbicidal activity, with compound 11h exhibiting a Ki value of 0.005 μM for HPPD inhibition.

Another target for herbicidal quinazolinones is acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. The compound QPP-7 , a quinazolin-4(3H)-one derivative, displayed excellent pre-emergent herbicidal activity against a range of monocotyledonous weeds with an IC50 value of 54.65 nM against the E. crusgalli ACCase enzyme.

Fungicidal Activity

Phytopathogenic fungi are a major threat to crop yield and quality. Quinazolinone derivatives have shown significant promise as antifungal agents. These compounds can act through various mechanisms, including damaging the fungal cell membrane and disrupting mycelial growth.

In one study, compound 6c exhibited high bioactivity against several important plant pathogenic fungi, with IC50 values of 2.46 μg/mL against Sclerotinia sclerotiorum and 2.94 μg/mL against Pellicularia sasakii. Another series of pyrazole (B372694) carbamide derivatives containing a quinazolinone scaffold was found to have potent antifungal activity against Rhizoctonia solani.

Insecticidal Activity

The development of new insecticides with novel modes of action is crucial to manage insect resistance. Quinazolinone derivatives have been explored as potential insecticides. Some derivatives have been designed to target the insect's nervous system, for example, by modulating calcium channels. Compounds 5a and 5k from a series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed 80% larvicidal activity against the oriental armyworm at a concentration of 5 mg/L.

More recently, triazolo-quinazolinone derivatives have been identified as potent inhibitors of insect chitinase (B1577495) (OfChi-h), an enzyme essential for molting. Compounds TQ8 and TQ19 from this study significantly inhibited the growth and development of Ostrinia nubilalis larvae, demonstrating their potential as insect growth regulators.

Emerging and Other Biological Activities

The versatility of the quinazolin-4(3H)-one scaffold extends beyond the applications mentioned above. Researchers have reported a wide array of other biological activities for this class of compounds, including:

Anticancer activity: Many quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Antiviral activity: Some derivatives have shown potential as antiviral agents. google.com

Anticonvulsant activity: The quinazolinone structure has been explored for the development of anticonvulsant drugs.

Antioxidant activity: Certain derivatives have demonstrated free radical scavenging abilities.

The continuous exploration of quinazolin-4(3H)-one derivatives is likely to uncover even more therapeutic and agrochemical applications in the future.

Antimalarial Potential

The quinazolinone scaffold, a core component of the natural alkaloid febrifugine, has been a subject of significant interest in the development of new antimalarial agents. Research has focused on creating simpler, cost-effective synthetic derivatives that retain or exceed the bioactivity of the natural product. Studies into 2,3-disubstituted-4(3H)-quinazolinone derivatives, in particular, have shown promising results against malaria parasites.

In one line of research, various 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and tested in vivo against Plasmodium berghei in mice. nih.gov The findings indicated that the 4-quinazolinone moiety is essential for antimalarial activity. nih.gov One of the most effective compounds, designated 5a, achieved a 100% cure rate at a 50 mg/kg dose. nih.gov However, substitutions at the 2-position of the quinazolinone ring did not markedly improve activity, suggesting that further exploration of substitutions at the N3 position is warranted. nih.gov

Another study investigated a series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones for their in vivo antimalarial properties against a chloroquine-sensitive P. berghei ANKA strain. nih.gov The tested compounds demonstrated significant antimalarial activity, with mean percentage parasite suppression ranging from 43.71% to 72.86%. nih.gov Compounds 12 and 13 were particularly effective, showing the highest levels of parasite suppression. nih.gov These results suggest that having an aromatic substitution at the 3-position and a substituted styryl group at the 2-position could be a viable scaffold for developing new antimalarial drugs. nih.govomicsonline.org Further research identified compound IVa as the most active among a series of synthesized derivatives. omicsonline.org The collective findings establish that the 2,3-disubstituted-4(3H)-quinazolinone structure is a potential source of lead compounds for antimalarial drug discovery. omicsonline.org

Compound Series/DerivativeParasite StrainKey FindingsReference
2,3-substituted quinazolin-4(3H)-one derivatives (e.g., 5a)Plasmodium bergheiCompound 5a produced 100% cures at a 50 mg/kg dose. The 4-quinazolinone group was identified as crucial for activity. nih.gov
3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones (e.g., 12, 13)P. berghei ANKA strain (chloroquine-sensitive)Showed significant mean percentage suppression (43.71%–72.86%). Compounds 12 and 13 were the most active, with 67.60% and 72.86% suppression, respectively. nih.gov
3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones (e.g., IVa)P. bergheiFour compounds (IIIc, IVa, IVb, IVf) showed activity against the parasite, with compound IVa being the most active. omicsonline.org

Research in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Derivatives of the quinazolin-4(3H)-one scaffold are being actively investigated as multi-target agents for the treatment of Alzheimer's disease (AD). The complexity of AD pathology, which involves cholinergic deficits, neuroinflammation, and protein aggregation, has driven the development of multifunctional drugs capable of addressing several of these hallmarks simultaneously. nih.gov

One area of focus is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), to manage the cognitive symptoms of AD. A series of quinazolin-4(3H)-one derivatives was designed to act as novel AChE inhibitors with additional anti-inflammatory properties. nih.gov Within this series, a compound identified as MR2938 (B12) demonstrated promising AChE inhibitory activity (IC₅₀ value of 5.04 μM). nih.gov Furthermore, it significantly suppressed the production of nitric oxide (NO), an inflammatory mediator, with an IC₅₀ value of 3.29 μM. nih.gov Mechanistic studies revealed that MR2938 exerts its anti-neuroinflammatory effects by blocking the MAPK/JNK and NF-κB signaling pathways. nih.gov

Another study developed quinazolinone-based derivatives intended to have combined cholinesterase inhibitory, anti-inflammatory, and antioxidant effects. nih.gov In vivo and in vitro testing identified compounds 6f, 6h, and 7b as having promising activity against AChE and key inflammatory markers like TNF-α, NFĸB, IL-1β, and IL-6. nih.gov Histopathological analysis also showed that these derivatives had a neuroprotective effect against neuronal damage in a scopolamine-induced mouse model of AD. nih.gov

Research has also explored quinazolin-4-one derivatives as selective inhibitors of histone deacetylase 6 (HDAC6), another therapeutic target in AD. nih.gov Novel derivatives containing a hydroxamic acid moiety were synthesized and found to be potent and selective HDAC6 inhibitors. nih.gov The most potent compound, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b), had an IC₅₀ of 8 nM. nih.gov Another promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f), selectively inhibited HDAC6 and significantly improved learning in mice with β-amyloid-induced brain lesions. nih.gov These compounds were also found to increase the acetylation of α-tubulin, a non-histone protein, and promote neurite outgrowth in neuronal cells without causing toxicity. nih.gov

Compound/DerivativeTarget/ActivityKey FindingsReference
MR2938 (B12)AChE Inhibition, Anti-inflammatoryIC₅₀ of 5.04 μM for AChE inhibition and 3.29 μM for NO suppression. Blocks MAPK/JNK and NF-κB pathways. nih.gov
Derivatives 6f, 6h, 7bAnti-AChE, Anti-inflammatory, AntioxidantShowed promising activity against AChE and inflammatory markers (TNF-α, NFĸB, IL-1β, IL-6). Demonstrated neuroprotective effects. nih.gov
Compound 4bHDAC6 InhibitionMost potent selective HDAC6 inhibitor with an IC₅₀ of 8 nM. nih.gov
Compound 3fHDAC6 InhibitionSelectively inhibits HDAC6 (IC₅₀ of 29 nM) and improved learning performance in a mouse model of AD. nih.gov

Future Perspectives and Challenges in Research on 6 Amino 3 Ethylquinazolin 4 3h One

Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The foundation of future research lies in the rational design and synthesis of new analogues of 6-Amino-3-ethylquinazolin-4(3H)-one. The goal is to create derivatives with improved biological activity and a more refined selectivity profile. This can be achieved through several strategic approaches:

Structure-Activity Relationship (SAR) Studies: A deep understanding of how specific structural modifications influence biological activity is paramount. By systematically altering substituents on the quinazolinone core, researchers can identify key pharmacophoric features responsible for desired effects. For instance, the introduction of different functional groups at various positions on the quinazolinone ring has been shown to modulate anticancer and antimicrobial activities. mdpi.comnih.gov The synthesis of a series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives and their subsequent biological evaluation revealed that certain substitutions led to potent inhibitory activity against specific cancer cell lines. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, and pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can sometimes enhance binding affinity to a biological target. The introduction of a benzyl (B1604629) group at the N3 position of quinazolin-4(3H)-one has been shown to enhance antitumor activity in some cases, while in others, smaller alkyl groups were more effective, suggesting that the size and nature of the substituent are critical for optimal interaction with the target. acs.org

Computational Modeling and Docking Studies: In silico methods, such as molecular docking, can predict how a molecule will bind to a specific protein target. This allows for the pre-screening of virtual libraries of compounds and the prioritization of those with the highest predicted affinity and selectivity. Docking analyses have been successfully used to understand the binding modes of quinazolin-4(3H)-one derivatives with targets like EGFR kinase, revealing key interactions that contribute to their inhibitory activity. nih.gov

The synthesis of these novel analogues will continue to rely on established and innovative chemical methodologies. mdpi.comnih.govmdpi.com Green chemistry approaches, such as microwave-assisted synthesis, are also being employed to create these compounds in an efficient and environmentally friendly manner. mdpi.com

Exploration of Multi-Targeted Therapeutic Strategies

The complexity of many diseases, particularly cancer, often necessitates therapeutic approaches that can modulate multiple biological pathways simultaneously. Quinazoline (B50416) derivatives have demonstrated the potential to interact with several targets, making them ideal candidates for the development of multi-targeted therapies. nih.gov

Future research will focus on designing this compound analogues that can simultaneously inhibit multiple key signaling proteins involved in disease progression. For example, compounds that act as dual inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 could offer a more comprehensive approach to cancer treatment by concurrently targeting tumor growth and angiogenesis. nih.gov The development of multi-RTK inhibitors is an important strategy to overcome the resistance mechanisms that can limit the effectiveness of single-target agents. nih.gov

The rationale behind this approach is to overcome the redundancy and crosstalk between different signaling pathways that can lead to drug resistance. nih.gov By hitting multiple nodes in a disease network, multi-targeted agents have the potential to be more efficacious and less prone to the development of resistance.

Advanced Methodologies for Comprehensive Mechanistic Elucidation

A thorough understanding of how a drug molecule exerts its effects at the molecular level is crucial for its successful development. Future research on this compound and its derivatives will employ a range of advanced techniques to unravel their precise mechanisms of action.

Target Identification and Validation: While a compound may show promising biological activity, identifying its direct molecular target(s) can be a significant challenge. Techniques such as chemical proteomics and affinity-based pulldown assays can be used to isolate and identify the proteins that a compound binds to within a cell.

Elucidation of Downstream Signaling Pathways: Once a target is identified, it is essential to understand how its modulation affects downstream cellular processes. Techniques like Western blotting, reporter gene assays, and transcriptomic analysis can be used to map the signaling pathways that are perturbed by the compound. For instance, studies have shown that certain quinazolinone derivatives can induce cell cycle arrest and apoptosis by modulating the PI3K/Akt signaling pathway. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of a compound bound to its target protein. This information is invaluable for understanding the molecular basis of its activity and for guiding further rational drug design efforts. The crystal structure of 3-amino-2-ethyl-quinazolin-4(3H)-one has been determined, providing insights into its molecular geometry and intermolecular interactions. nih.gov

Development of High-Throughput Screening Assays for Compound Evaluation

To efficiently evaluate the large number of novel analogues that will be synthesized, the development of robust and scalable high-throughput screening (HTS) assays is essential. These assays allow for the rapid testing of thousands of compounds for their biological activity against a specific target or in a particular cellular context.

Future efforts will focus on creating and optimizing HTS assays that are:

Target-Based: These assays measure the direct interaction of a compound with its purified protein target.

Cell-Based: These assays assess the effect of a compound on a specific cellular process, such as cell proliferation, apoptosis, or the activation of a particular signaling pathway. nih.gov

High-Content: These assays use automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more comprehensive picture of a compound's effects.

The development of such assays will be critical for accelerating the discovery and optimization of new drug candidates based on the this compound scaffold. nih.gov

Opportunities for Collaborative Research and Translational Applications

The successful translation of a promising compound from the laboratory to the clinic requires a multidisciplinary and collaborative effort. Future progress in the field of this compound research will depend on fostering strong partnerships between academic researchers, pharmaceutical companies, and clinical investigators.

These collaborations will be essential for:

Sharing expertise and resources: Combining the strengths of different research groups can accelerate progress and overcome challenges.

Accessing specialized technologies: Collaborations can provide access to cutting-edge technologies and infrastructure that may not be available in a single institution.

Facilitating preclinical and clinical development: Partnerships with industry are crucial for navigating the complex process of drug development, from preclinical toxicology studies to clinical trials in patients.

Ultimately, the goal of this research is to develop new and effective therapies for a range of diseases. The unique properties of the quinazolinone scaffold, coupled with the strategic research approaches outlined above, position this compound and its future analogues as promising candidates for translational applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-Amino-3-ethylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions using hydrazine hydrate as a nucleophile. For example, refluxing 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours yields the target compound with a 75% yield after recrystallization from ethanol . Key optimization parameters include temperature control, solvent selection (e.g., ethanol for recrystallization), and reaction time monitoring via TLC .
  • Data Note : Higher temperatures (>130°C) may lead to decomposition, while shorter reaction times result in incomplete cyclization.

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

  • Methodology : Use a combination of:

  • NMR spectroscopy to confirm substituent positions and hydrogen environments.
  • LC-MS for molecular weight verification and impurity profiling.
  • HPLC (≥97% purity threshold) to validate synthetic batches .
  • Melting point analysis (e.g., 178–180°C for analogous compounds) as a preliminary purity indicator .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

  • Methodology :

  • Introduce substituents at the 2-, 6-, or 3-positions (e.g., halogens, alkyl groups) to modulate electronic and steric effects.
  • Compare antibacterial or CNS activity using standardized assays (e.g., MIC determination for antimicrobial activity) .
  • Example : 6-Iodo derivatives showed enhanced antibacterial activity due to increased lipophilicity, while 2-methyl groups improved metabolic stability .
    • Data Contradiction : Some studies report reduced activity with bulky substituents (e.g., phenyl groups), highlighting the need for iterative SAR optimization .

Q. What mechanistic insights exist for the electrochemical synthesis of quinazolinone derivatives, and how can this approach be adapted for this compound?

  • Methodology : Electrochemical dual oxidative C(sp³)–H amination enables regioselective functionalization. For example, coupling benzylamine derivatives under controlled potential (e.g., 1.2 V) yields imidazo-fused quinazolinones .
  • Adaptation : Replace benzylamine with ethylamine to target the 3-ethyl substituent. Optimize electrolyte composition (e.g., acetonitrile with LiClO₄) to stabilize intermediates .

Q. How can researchers resolve contradictions in biological activity data across structurally similar quinazolinones?

  • Methodology :

  • Cross-assay validation : Re-test compounds in standardized assays (e.g., CLSI guidelines for antimicrobial studies) .
  • Computational modeling : Use molecular docking to compare binding modes of this compound derivatives with target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Meta-analysis : Compare data from analogs like 6-bromo-2-(o-aminophenyl)-3-amino derivatives, where analgesic activity varied significantly with crystal packing and hydrogen-bonding networks .

Methodological Challenges

Q. What strategies mitigate side reactions during the synthesis of this compound, such as over-alkylation or oxidation?

  • Solutions :

  • Use protective groups (e.g., Boc for amines) during multi-step syntheses.
  • Employ low-temperature conditions (<100°C) for hydrazine-mediated cyclization to prevent decomposition .
  • Add antioxidants (e.g., BHT) to reaction mixtures to suppress oxidation of sensitive substituents .

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro assays?

  • Methodology :

  • Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Monitor degradation via HPLC and identify byproducts using HR-MS .
  • Compare results with analogs like 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one, which showed <5% degradation under similar conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.